molecular formula CH2N4 B012913 1H-Tetrazole CAS No. 100043-29-6

1H-Tetrazole

Cat. No. B012913
M. Wt: 70.05 g/mol
InChI Key: KJUGUADJHNHALS-UHFFFAOYSA-N
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Description

1H-tetrazole is a heterocyclic organic compound that has gained significant attention in recent years due to its unique chemical and physical properties. It is a five-membered ring containing four nitrogen atoms and one carbon atom, making it highly reactive and versatile in various chemical reactions.

Scientific Research Applications

Multicomponent Reactions

1H-Tetrazole is significant in medicinal chemistry due to its bioisosterism with carboxylic acid and amide moieties, as well as its metabolic stability. Multicomponent reaction (MCR) chemistry provides access to various tetrazole scaffolds, offering novelty, diversity, and complexity. MCR pathways to tetrazoles are still under research, highlighting the potential for further exploration in this field (Neochoritis, Zhao, & Dömling, 2019).

Synthesis Advancements

There have been significant developments in synthesizing 5-substituted 1H-tetrazoles, a bioisosteric replacement for carboxylic acids in medicinal chemistry. The synthesis techniques have evolved towards more efficient and eco-friendly methods (Mittal & Awasthi, 2019).

Lithiation-Substitution Protocol

A lithiation-substitution protocol for benzylic tetrazoles has been reported, allowing modification of 1H-tetrazoles without protective groups. This method is significant for producing tetrazoles usable as carboxylate bioisosteres in pharmaceuticals (Wong, Lewandowska, Trowse, & Barker, 2019).

Medicinal Chemistry Applications

5-Substituted-1H-tetrazoles are used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry. This review summarizes the medicinal chemistry of tetrazolic acids and highlights examples of tetrazole-containing drug substances (Herr, 2002).

Anhydrous Proton Conduction

1H-Tetrazoles are used for anhydrous proton conduction due to their low pKa. They have been incorporated into polymers, showing promise in applications like electrochemical impedance spectroscopy (Ricks-Laskoski et al., 2014).

Green Synthesis in Water

1H-Tetrazoles can be synthesized in water using zinc salts as catalysts. This method broadens the scope for various substrates like aromatic nitriles and thiocyanates, making the process eco-friendly (Demko & Sharpless, 2001).

Alkylation of 5-Substituted 1H-Tetrazoles

A novel approach for synthesizing diverse 2,5-disubstituted tetrazoles through alkylation of 5-substituted 1H-tetrazoles has been developed. This method enhances the synthesis efficiency and safety by avoiding the isolation of unstable intermediates (Reed & Jeanneret, 2021).

High-Temperature Microreactor Synthesis

High-temperature microreactor approaches have been employed for synthesizing 5-substituted 1H-tetrazoles, demonstrating its importance in coordination chemistry and as intermediates in synthetic transformations (Gutmann, Roduit, Roberge, & Kappe, 2010).

properties

IUPAC Name

2H-tetrazole
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InChI

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KJUGUADJHNHALS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=NNN=N1
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Molecular Formula

CH2N4
Record name 1H-TETRAZOLE
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DSSTOX Substance ID

DTXSID5075280
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Molecular Weight

70.05 g/mol
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Physical Description

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments.
Record name 1H-TETRAZOLE
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Product Name

1H-Tetrazole

CAS RN

288-94-8, 100043-29-6
Record name 1H-TETRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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